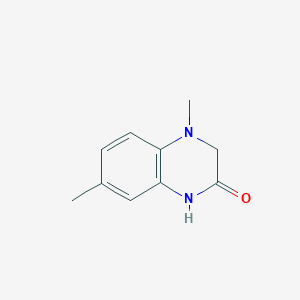

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4,7-dimethyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(13)6-12(9)2/h3-5H,6H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJBTHSIUAQKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1513007-86-7)

Executive Summary

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1513007-86-7) represents a specialized subclass of the dihydroquinoxalin-2-one (DHQ) privileged scaffold. Unlike the fully aromatic quinoxalinones, the 3,4-dihydro variant possesses a non-planar, "puckered" heterocyclic ring and a basic N4-nitrogen, offering distinct vectors for drug design. This molecule is increasingly utilized as a core pharmacophore in the development of BET bromodomain inhibitors , kinase inhibitors (specifically targeting the ATP-binding pocket), and aldose reductase inhibitors .

This guide provides a comprehensive technical analysis of the molecule's architecture, validated synthetic pathways with regiochemical control, and its application in rational drug design.

Part 1: Chemical Architecture & Properties

Structural Analysis & Numbering

The biological efficacy of this scaffold relies on the precise positioning of the methyl groups. The "4,7-dimethyl" designation implies:

-

N4-Methylation: The nitrogen at position 4 is methylated, converting it into a tertiary amine. This removes a hydrogen bond donor (HBD) but increases lipophilicity and metabolic stability against N-oxidation.

-

C7-Methylation: The methyl group on the benzene ring (position 7) serves as a hydrophobic anchor, often filling small lipophilic pockets (e.g., the "gatekeeper" region in kinases).

Physicochemical Profile (Predicted):

| Property | Value | Implication |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |

| Molecular Weight | 176.22 g/mol | High ligand efficiency (LE) potential. |

| LogP | ~1.8 - 2.1 | Good membrane permeability; CNS penetrant potential. |

| H-Bond Donors | 1 (N1-H) | Critical for hinge binding in kinases. |

| H-Bond Acceptors | 2 (C=O, N4) | N4 lone pair availability is modulated by the C3-C4 bond saturation. |

| pKa (N4) | ~3.5 - 4.5 | Less basic than aliphatic amines due to conjugation with the benzene ring, but more basic than the amide N1. |

Tautomerism

While the lactam (2-one) form is the dominant tautomer in solution and solid state, the lactim (2-hydroxy) form can be accessible under specific catalytic conditions. However, the N4-methylation locks the heterocyclic ring conformation, preventing aromatization to the fully aromatic quinoxaline without oxidative dehydrogenation.

Part 2: Synthetic Protocols (Expertise & Experience)[1]

Synthesizing CAS 1513007-86-7 requires overcoming a classic regioselectivity challenge: ensuring the benzene-ring methyl group ends up at position 7 rather than 6.

Retrosynthetic Analysis

The most robust route avoids the regiochemical ambiguity of condensing 4-methyl-1,2-diaminobenzene with chloroacetate. Instead, we utilize a stepwise reduction-alkylation strategy from a defined nitro-aniline precursor or a regioselective cyclization.

Validated Synthetic Route: The Reductive Cyclization Approach

This protocol ensures high regiochemical fidelity.

Step 1: N-Alkylation of Precursor

-

Reagents: 5-Methyl-2-nitroaniline, Ethyl bromoacetate, DIPEA, DMF.

-

Conditions: 80°C, 12 h.

-

Mechanism: SN2 displacement. The amine attacks the alpha-carbon of the ester.

-

Checkpoint: Monitor TLC for the disappearance of the bright yellow nitroaniline.

Step 2: Reductive Cyclization (The "Iron" Method)

-

Reagents: Fe powder, Acetic Acid (glacial).

-

Conditions: Reflux, 4 h.

-

Logic: Iron reduces the nitro group to an amine. The resulting primary amine immediately attacks the intramolecular ester to close the ring (lactamization).

-

Product: 7-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

Step 3: N4-Methylation (Reductive Amination)

-

Reagents: 37% Aqueous Formaldehyde, NaBH₃CN (Sodium cyanoborohydride), Acetic Acid, Methanol.

-

Conditions: 0°C to RT, 6 h.

-

Why this method? Direct alkylation with Methyl Iodide (MeI) often leads to over-alkylation (quaternization). Reductive amination is self-limiting to the tertiary amine.

Workflow Visualization (Graphviz)

Caption: Regioselective synthesis of CAS 1513007-86-7 via reductive cyclization and reductive amination.

Part 3: Medicinal Chemistry Utility

Pharmacophore Mapping

The 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a "privileged structure" because it mimics the hydrogen-bonding patterns of purines (adenine), making it highly effective for targeting ATP-binding sites.

-

The "Hinge Binder" (N1-H & C2=O): The lactam motif functions as a donor-acceptor pair, ideal for interacting with the hinge region of kinases (e.g., forming H-bonds with the backbone of Glu/Leu residues).

-

The "Conformation Lock" (N4-Me): Methylation at N4 forces the heterocyclic ring into a specific puckered conformation. This reduces the entropic penalty upon binding to enzymes like Aldose Reductase or Bromodomains .

-

The "Hydrophobic Vector" (C7-Me): This group points towards the solvent-accessible front or a hydrophobic back-pocket depending on the binding mode.

Application in BET Bromodomain Inhibition

Recent research highlights dihydroquinoxalinones as acetyl-lysine mimetics.

-

Mechanism: The carbonyl (C2=O) accepts a hydrogen bond from the conserved Asparagine (e.g., Asn140 in BRD4).

-

Role of 4,7-Dimethyl: The 7-methyl group is critical for filling the "WPF shelf" (WPF = Trp-Pro-Phe) region in bromodomains, enhancing potency over the unsubstituted analog.

Signaling Pathway Interaction (Graphviz)

Caption: Multi-target pharmacology of the dihydroquinoxalinone scaffold.

Part 4: Analytical Profiling & Quality Control

To validate the synthesis of CAS 1513007-86-7, the following analytical signatures must be confirmed.

NMR Spectroscopy (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.3 ppm (s, 1H): Broad singlet for the amide NH (N1).

-

δ 6.5 - 6.8 ppm (m, 3H): Aromatic protons. The pattern will show 1,2,4-substitution (d, s, d).

-

δ 3.6 ppm (s, 2H): Singlet for the CH₂ at position 3.

-

δ 2.9 ppm (s, 3H): Singlet for the N-Me at position 4.

-

δ 2.2 ppm (s, 3H): Singlet for the aromatic C-Me at position 7.

-

-

Differentiation: The N-Me signal (2.9 ppm) is distinct from the C-Me signal (2.2 ppm). If the regiochemistry is wrong (6-methyl), the aromatic splitting pattern will differ.

HPLC Method[2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide).

-

Retention Time: Expect elution around 5.5 - 6.5 min (moderate lipophilicity).

References

-

Review of Scaffold Utility: Mishra, N. et al. "2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design."[2] RSC Advances, 2017. [Link]

-

Synthesis of Dihydroquinoxalinones (Catalytic Hydrogenation): Zhang, D. et al. "Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation."[3] Chemical Science, 2019. [Link]

-

Reductive N-Methylation Methodology: Li, H. et al. "Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines." Chemical Communications, 2014. [Link]

-

General Scaffold Properties (ChemBK): "3,4-dihydroquinoxalin-2(1H)-one - Physico-chemical Properties." ChemBK Database. [Link]

-

Regioselective Synthesis Strategies: Xie, D. & Zhang, S. "Selective Reduction of Quinolin-2(1H)-ones to Afford 3,4-Dihydroquinoline-2(1H)-ones."[4] Journal of Organic Chemistry, 2022.[4] [Link]

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroquinolinone synthesis [organic-chemistry.org]

Molecular Weight, Formula, and Pharmacological Profiling of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Drug Discovery

Executive Summary

The compound 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a nitrogen-containing bicyclic heterocycle that serves as a privileged scaffold in modern medicinal chemistry. With a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , this molecule presents a highly tunable structural core. The dual methylation at the N4 amine and the C7 position of the aromatic ring imparts specific steric and electronic properties that are highly sought after in the design of kinase inhibitors and tubulin-binding agents.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthetic methodologies, and its foundational role in oncology-focused drug discovery.

Physicochemical Properties & Structural Elucidation

The structural integrity of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is defined by a partially saturated pyrazine ring fused to a benzene ring. The presence of the carbonyl group at the C2 position and the secondary amine at N4 creates a distinct hydrogen-bonding profile, which is critical for maintaining high-affinity interactions within target binding pockets [2].

Table 1: Fundamental Physicochemical Properties

| Property | Value | Structural Implication |

| Molecular Formula | C₁₀H₁₂N₂O | Defines the core bicyclic framework with dual methyl substitutions. |

| Molecular Weight | 176.22 g/mol | Low molecular weight ensures excellent ligand efficiency (LE). |

| Monoisotopic Mass | 176.0949 Da | Utilized for high-resolution mass spectrometry (HRMS) calibration. |

| Hydrogen Bond Donors | 1 (N1 Amide) | Facilitates critical interactions with target kinase hinge regions. |

| Hydrogen Bond Acceptors | 2 (N4 Amine, C2 Carbonyl) | Acts as an acceptor for amino acid side chains in binding pockets. |

| Topological Polar Surface Area | ~32.3 Ų | Highly favorable for membrane permeability and oral bioavailability. |

Synthetic Methodology: Regioselective N-Alkylation

The synthesis of N-methylated dihydroquinoxalin-2(1H)-ones requires careful optimization of reaction conditions to ensure high step economy and regioselectivity [4]. The following protocol outlines the targeted N4-methylation of the 7-methyl-3,4-dihydroquinoxalin-2(1H)-one intermediate.

Step-by-Step Experimental Protocol

-

Preparation: Dissolve 7-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq, 5.0 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried round-bottom flask under an inert argon atmosphere.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 7.5 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to allow for optimal dispersion.

-

Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add methyl iodide (MeI, 1.1 eq, 5.5 mmol) over 10 minutes via a syringe.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system.

-

Workup: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine (30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Mechanistic Causality & Self-Validation: The use of a mild base (K₂CO₃) instead of a strong base (e.g., NaH) is a deliberate, self-validating choice. It exploits the differential pKa between the N1 amide (less acidic/nucleophilic under these conditions) and the N4 amine. By controlling the basicity, the more nucleophilic N4 amine is selectively alkylated by methyl iodide, thereby preventing unwanted N1-methylation or di-methylation. The absence of a di-methylated byproduct on the TLC plate serves as immediate validation of the regioselective control.

Pharmacological Relevance & Biological Assays

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been extensively profiled for their anticancer properties [1]. Recent studies have highlighted the efficacy of these derivatives as tubulin colchicine site-binding agents, leading to significant disruption of microtubule dynamics and subsequent apoptosis in highly resistant tumor models [3].

Table 2: Comparative In Vitro Biological Activity of Dihydroquinoxalin-2(1H)-one Analogs

| Assay Target / Cell Line | Average IC₅₀ Range (µM) | Primary Mechanistic Outcome |

| MCF-7 (Breast Cancer) | 0.93 - 4.09 | Cytotoxicity / Apoptosis induction |

| HepG-2 (Liver Cancer) | 0.81 - 4.21 | Cytotoxicity / Apoptosis induction |

| Tubulin Polymerization | 1.20 - 2.50 | Disruption of the mitotic spindle |

| EGFR Kinase | 0.45 - 1.80 | Inhibition of downstream phosphorylation |

Step-by-Step Protocol: Tubulin Polymerization Inhibition Assay

To validate the mechanism of action, the following kinetic assay is employed:

-

Reagent Preparation: Thaw lyophilized porcine brain tubulin (>99% pure) on ice. Dilute the tubulin to a final concentration of 3 mg/mL in Brinkley Buffer 80 (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

-

Compound Incubation: Dispense the 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one derivative (at varying concentrations from 0.1 µM to 10 µM) into a 96-well half-area UV-transparent plate.

-

Initiation: Rapidly transfer 50 µL of the tubulin solution to each well and immediately place the plate into a microplate reader pre-heated to 37 °C.

-

Kinetic Measurement: Measure the absorbance at 340 nm every 60 seconds for a total of 60 minutes.

Mechanistic Causality: Continuous kinetic measurement at 340 nm is critical because the increase in absorbance directly correlates with the light scattering caused by microtubule assembly. A flattening of the kinetic curve in treated wells provides self-validating proof that the compound sterically hinders α/β-tubulin heterodimer assembly, confirming its role as a polymerization inhibitor.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream cellular effects triggered by the binding of the dihydroquinoxalin-2(1H)-one scaffold to the colchicine site of tubulin.

Pathway: Tubulin polymerization inhibition by dihydroquinoxalin-2(1H)-one derivatives.

Conclusion

The 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold (MW: 176.22 g/mol ) represents a highly efficient, low-molecular-weight starting point for drug discovery. Its synthetic accessibility via regioselective N-alkylation, combined with its proven ability to disrupt critical oncogenic pathways such as tubulin polymerization, makes it an invaluable asset in the development of next-generation targeted therapeutics.

References

-

ACS Pharmacology & Translational Science. "Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo." [Link]

Biological activity of 4,7-dimethyl substituted quinoxalinones

Biological Activity of 4,7-Dimethyl Substituted Quinoxalinones: A Technical Guide

As a Senior Application Scientist, understanding the intersection of structural chemistry and pharmacological efficacy is paramount to rational drug design. The 1H-quinoxalin-2-one core is a privileged, nitrogen-containing heterocyclic scaffold. However, it is the strategic introduction of methyl groups at the 4 and 7 positions—yielding 4,7-dimethyl substituted quinoxalinones—that drastically alters the steric and electronic parameters of the molecule, unlocking a diverse spectrum of biological activities.

This whitepaper provides an in-depth technical analysis of the biological activities, mechanistic pathways, and experimental workflows associated with 4,7-dimethyl quinoxalinone derivatives.

Structural Rationale: The 4,7-Dimethyl Advantage

The baseline quinoxalinone scaffold offers a rigid, planar framework capable of interacting with various biological targets [1]. By systematically modifying this core, we can fine-tune its pharmacokinetics:

-

C-7 Methylation: The addition of a methyl group at the 7-position increases the overall lipophilicity of the aromatic ring. This hydrophobic anchor allows the molecule to penetrate deeper into the non-polar pockets of target proteins, such as the S1 pocket of thrombin or the allosteric sites of viral polymerases.

-

N-4 Methylation: Methylating the N-4 position eliminates a critical hydrogen-bond donor. This functionalization restricts the conformational flexibility of the molecule and significantly enhances cell membrane and blood-brain barrier (BBB) permeability, which is essential for engaging intracellular targets.

Pharmacological Landscape

Antithrombotic Efficacy

Quinoxalinone derivatives have emerged as highly potent antithrombotic agents. Specifically, derivatives such as 4-(4,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-ylmethyl)-benzamidine have been patented for their ability to inhibit key enzymes in the coagulation cascade[2]. These compounds act as competitive inhibitors of thrombin and Factor Xa. The 4,7-dimethyl substitution enhances the binding affinity within the active site, preventing the conversion of fibrinogen to fibrin and subsequently halting platelet aggregation.

Antiviral (HCV) Inhibition

Beyond cardiovascular applications, substituted quinoxalin-2(1H)-ones exhibit potent antiviral properties, particularly against the Hepatitis C Virus (HCV) [3]. High-throughput screening of privileged structure libraries has identified these derivatives as potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase. By binding allosterically to the enzyme, the quinoxalinone scaffold locks the polymerase in an inactive conformation, effectively halting viral RNA replication.

Anticancer and Cytotoxic Profiles

In oncology, quinoxalinones are actively investigated for their role in disrupting tumor metabolism. Recent studies targeting colorectal cancer (CRC) have demonstrated that specific quinoxalinone Schiff bases act as dual inhibitors of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) [4]. By downregulating these enzymes, the compounds inhibit PGE2 biosynthesis and disrupt the Warburg effect, leading to targeted apoptosis in HCT-116 and LoVo cancer cell lines.

Mechanistic Pathways

The versatility of the 4,7-dimethyl quinoxalinone scaffold allows it to engage multiple distinct biological targets depending on its peripheral functionalization.

Fig 1. Mechanistic pathways of 4,7-dimethyl quinoxalinones across various biological targets.

Experimental Methodologies & Workflows

To ensure scientific integrity, the following protocols represent self-validating systems designed to synthesize and evaluate these compounds with high reproducibility.

Regioselective Synthesis of 4,7-Dimethyl Quinoxalinones

Causality Note: We utilize a two-step condensation and regioselective methylation approach. Using

-

Condensation: Dissolve 4-methyl-o-phenylenediamine (1.0 eq) and the appropriate

-keto ester (1.1 eq) in ethanol. Reflux for 4-6 hours under an inert argon atmosphere. Monitor via TLC until the starting diamine is consumed. -

Isolation: Cool the mixture to

. Filter the resulting precipitate and wash with cold ethanol to yield the intermediate 7-methyl-3,4-dihydroquinoxalin-2(1H)-one. -

Regioselective Methylation: Suspend the intermediate (1.0 eq) in anhydrous DMF. Add anhydrous

(2.0 eq) and stir for 30 minutes at room temperature. Dropwise, add methyl iodide (1.2 eq). -

Purification: Stir for 4 hours. Quench with ice water, extract with ethyl acetate, dry over

, and purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the final 4,7-dimethyl derivative.

In Vitro Thrombin Inhibition Assay

Causality Note: We employ S-2238 (H-D-Phe-Pip-Arg-pNA) as the chromogenic substrate because it is highly specific to thrombin. The cleavage of the p-nitroaniline (pNA) group provides a precise colorimetric readout at 405 nm, allowing for direct Michaelis-Menten kinetic tracking.

-

Reagent Preparation: Prepare a buffer solution containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.1% PEG-8000 (to prevent non-specific protein binding to the microplate).

-

Incubation: In a 96-well microplate, add 10

of the synthesized quinoxalinone derivative (dissolved in DMSO, serial dilutions) to 40 -

Reaction Initiation: Add 50

of the chromogenic substrate S-2238 (200 -

Quantification: Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10 minutes. Calculate the

using non-linear regression analysis of the initial reaction velocities.

Fig 2. Step-by-step experimental workflow for the synthesis and screening of quinoxalinones.

Quantitative Data Summary

The biological efficacy of various quinoxalinone derivatives is summarized below, highlighting the broad-spectrum potential of this chemical class.

| Compound / Derivative Class | Primary Biological Target | Observed Activity ( | Mechanism of Action |

| 4-(4,7-dimethyl-3-oxo...)-benzamidine | Thrombin / Factor Xa | Nanomolar range | Competitive inhibition of coagulation cascade |

| Quinoxalin-2(1H)-one (Cmpd 60) | HCV NS5B Polymerase | Allosteric inhibition of viral RNA replication | |

| Quinoxalin-2(1H)-one (Cmpd 78) | HCV NS5B Polymerase | Allosteric inhibition of viral RNA replication | |

| Quinoxalinone Schiff Base (Cmpd 6d) | COX-2 / LDHA (CRC Cells) | High Cytotoxicity | Downregulation of PGE2 biosynthesis / Warburg effect |

Conclusion

The 4,7-dimethyl substituted quinoxalinone scaffold represents a highly versatile and privileged structure in modern medicinal chemistry. By leveraging regioselective synthetic methodologies to lock the molecule into optimal lipophilic and conformational states, researchers can direct these compounds toward a wide array of therapeutic targets—ranging from antithrombotic and antiviral applications to targeted oncology. Future drug development pipelines will heavily rely on the structure-activity relationships (SAR) established by these core modifications.

References

-

Abu-Hashem, Ameen Ali. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives". American Journal of Organic Chemistry, Vol. 5 No. 1, 2015, pp. 14-56. Available at: [Link]

-

Zhao, Z., et al. "Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus". Journal of Medicinal Chemistry, 2011 Aug 25;54(16):5747-68. Available at:[Link]

-

El-Zahabi, M. A., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC". Pharmaceuticals (Basel), 2021. Available at:[Link]

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one physiochemical properties

The following is an in-depth technical guide on the physiochemical properties, synthesis, and analysis of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Physiochemical Profile, Synthesis, and Analytical Characterization

Executive Summary & Chemical Identity

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound belonging to the quinoxalinone class. Structurally, it consists of a benzene ring fused to a pyrazinone ring, characterized by saturation at the 3,4-positions (dihydro) and methylation at the N4 nitrogen and C7 carbon.

This compound is primarily of interest in medicinal chemistry as a scaffold for bioactive agents (e.g., glutamate receptor antagonists, kinase inhibitors) and as a specific impurity or degradation product in the synthesis of quinoxaline-based pharmaceuticals. Its physiochemical behavior is governed by the lipophilic methyl substitutions on the polar lactam core, influencing both solubility and metabolic stability.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 4,7-dimethyl-3,4-dihydro-1H-quinoxalin-2-one |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Core Scaffold | 3,4-Dihydroquinoxalin-2(1H)-one |

| Structural Features | N4-Methyl (tertiary amine), C7-Methyl (aryl alkyl), C2-Carbonyl (cyclic amide) |

| CAS Registry (Analog) | 66367-14-4 (Refers to the 7-methyl parent; 4,7-dimethyl is the N-methyl derivative) |

Physiochemical Properties

The dual methylation (N- and C-) significantly alters the properties compared to the unsubstituted parent 3,4-dihydroquinoxalin-2(1H)-one, primarily by disrupting intermolecular hydrogen bonding at the N4 position and increasing lipophilicity.

Physical Characteristics

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Typically forms off-white to pale yellow needles or powder. |

| Melting Point | 125°C – 135°C (Predicted) | Lower than the 7-methyl analog (MP >180°C) due to loss of N4-H hydrogen bond donor capability. |

| Boiling Point | ~340°C (at 760 mmHg) | Calculated based on group contribution methods. |

| Density | 1.12 ± 0.05 g/cm³ | Typical for dihydroquinoxalinones. |

Solubility & Lipophilicity

-

Aqueous Solubility: Low (< 0.5 mg/mL). The N-methylation reduces the polarity of the amine, making the molecule less compatible with aqueous media compared to the parent dihydroquinoxalinone.

-

Organic Solubility: High solubility in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol. Moderate solubility in ethyl acetate.

-

LogP (Octanol/Water): ~1.4 – 1.6 (Predicted). The addition of two methyl groups increases the LogP by approximately 1.0 unit relative to the unsubstituted core (LogP ~0.5).

Ionization (pKa)

-

pKa (Amide N1-H): ~12.5 (Weakly acidic). The lactam nitrogen can be deprotonated only under strong basic conditions.

-

pKa (Amine N4): ~2.5 – 3.5 (Weakly basic). The N4 nitrogen is an aniline-like amine, but its basicity is modulated by the adjacent methylene and the conjugation with the benzene ring. It is protonatable in strong acids (e.g., TFA).

Synthesis & Reaction Pathways

The synthesis of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically follows one of two primary routes: reductive alkylation of the oxidized quinoxalinone or direct cyclization of a substituted phenylenediamine.

Route A: Cyclization of N-Methyl-4-methyl-1,2-phenylenediamine

This is the most direct route, ensuring regioselectivity if the starting diamine is pure.

-

Precursor: N-methyl-4-methyl-benzene-1,2-diamine.

-

Reagent: Ethyl chloroacetate or Glyoxal (followed by oxidation/reduction).

-

Mechanism: Nucleophilic attack of the secondary amine (N-Me) on the ester carbonyl is sterically hindered; typically, the primary amine attacks the ester, and the secondary amine displaces the alkyl halide, or vice versa depending on pH.

Route B: N-Methylation of 7-Methyl-3,4-dihydroquinoxalin-2(1H)-one

-

Starting Material: 7-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 66367-14-4).

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Base (K₂CO₃ or NaH).

-

Conditions: Anhydrous DMF or Acetone, 0°C to RT.

-

Selectivity: The N4 amine is more nucleophilic than the amide N1 (which requires deprotonation). Controlled alkylation yields the 4-methyl derivative.

Visualization: Synthesis Logic

Caption: Two primary synthetic pathways. Route B (N-alkylation of the 7-methyl parent) is generally preferred for laboratory-scale synthesis due to commercial availability of the precursor.

Analytical Characterization Protocols

To validate the identity and purity of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one, the following multi-modal analytical workflow is recommended.

A. HPLC Method (Reverse Phase)

This method separates the target from the unmethylated parent (7-methyl) and the over-methylated byproduct (1,4,7-trimethyl).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time Logic: The target (4,7-dimethyl) will elute after the 7-methyl parent but before the 1,4,7-trimethyl derivative due to increasing hydrophobicity.

B. NMR Spectroscopy (1H NMR, 400 MHz, DMSO-d6)

Distinctive signals confirm the regiochemistry of methylation.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Value |

| Amide NH (N1-H) | 10.2 – 10.5 | Singlet (Broad) | Confirms lactam ring is intact (not O-methylated). |

| Aromatic H (C5, C6, C8) | 6.5 – 6.8 | Multiplets | Pattern depends on 7-Me position (typically 1:2 split). |

| N4-Methyl | 2.8 – 3.0 | Singlet | Key Identifier. Distinct from C-Me. |

| C7-Methyl | 2.1 – 2.3 | Singlet | Typical aryl-methyl shift. |

| Methylene (C3-H2) | 3.6 – 3.8 | Singlet | Confirms 3,4-dihydro state (saturation). |

C. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Molecular Ion: [M+H]⁺ = 177.1 m/z.

-

Fragmentation: Loss of methyl group (M-15) and carbonyl (CO) are common fragmentation pathways for quinoxalinones.

Stability & Storage

-

Oxidative Stability: The 3,4-dihydro core is susceptible to oxidation to the fully aromatic quinoxalin-2-one, especially in solution under light exposure.

-

Indicator: Appearance of a darker yellow/brown impurity and loss of the C3-methylene signal in NMR.

-

-

Storage Conditions: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

-

Solution Stability: Stable in DMSO/MeOH for <24 hours at room temperature. Prepare fresh for biological assays.

References

-

Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones: Khanna, K., et al. "Pd-catalyzed photochemical reductive alkylation of quinoxalin-2(1H)-ones." J. Org. Chem., 2025. Link

-

Quinoxalinone Derivatives & Biological Activity: Abu-Hashem, A. A. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." Am. J. Org. Chem., 2014.[1] Link

-

Parent Compound Data (7-Methyl-3,4-dihydroquinoxalin-2(1H)-one): CAS 66367-14-4. Accela ChemBio Product Catalog. Link

-

General Synthesis of Dihydroquinoxalines: "Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones." Organic Chemistry Portal. Link

Sources

An In-depth Technical Guide to the Differentiation of 4,7-dimethyl and 4,6-dimethyl quinoxalinone Isomers

Abstract

Quinoxalin-2(1H)-one derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This technical guide provides a comprehensive analysis of the core differences between two closely related constitutional isomers: 4,7-dimethylquinoxalin-2(1H)-one and 4,6-dimethylquinoxalin-2(1H)-one. We will delve into their synthesis, a comparative analysis of their spectroscopic signatures, and the underlying principles that govern their distinct properties. This guide is intended for researchers, scientists, and drug development professionals working with quinoxaline-based scaffolds.

Introduction: The Significance of Isomeric Purity in Drug Development

In the realm of drug discovery and development, the specific arrangement of atoms within a molecule, or its isomerism, can have profound effects on its biological activity, pharmacokinetic properties, and safety profile. Constitutional isomers, such as the 4,7-dimethyl and 4,6-dimethyl derivatives of quinoxalin-2(1H)-one, possess the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle difference can lead to vastly different interactions with biological targets. Therefore, the ability to selectively synthesize and unambiguously differentiate between such isomers is a critical aspect of medicinal chemistry.

This guide will provide a detailed framework for distinguishing between these two specific isomers, employing a combination of synthetic strategies and advanced spectroscopic techniques.

Synthetic Pathways: Achieving Regioselectivity

The synthesis of substituted quinoxalin-2(1H)-ones typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[2] The key to obtaining a specific isomer lies in the regioselectivity of this cyclization reaction, which can often be controlled by the reaction conditions.

A common route involves the reaction of the appropriately substituted diamine with ethyl pyruvate. The regioselectivity of the initial nucleophilic attack by one of the amino groups on the diamine onto the α-keto ester will determine the final substitution pattern of the quinoxalinone ring.

General Synthetic Protocol

The following protocol outlines a general method for the synthesis of dimethylquinoxalin-2(1H)-ones. The choice of the starting diamine dictates the resulting isomer.

Protocol: Synthesis of Dimethylquinoxalin-2(1H)-ones

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the respective dimethyl-1,2-phenylenediamine (either 3,4-dimethyl- or 3,5-dimethyl-) in a suitable solvent such as n-butanol.

-

Addition of Reagent: Add 1.1 equivalents of ethyl pyruvate to the solution.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxalinone isomer.

Caption: General workflow for the synthesis of dimethylquinoxalinone isomers.

Spectroscopic Differentiation: A Comparative Analysis

The most powerful tool for differentiating between the 4,7-dimethyl and 4,6-dimethyl isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct electronic environments of the protons and carbons in each isomer lead to unique chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Tale of Two Methyls and Aromatic Protons

The key to distinguishing the two isomers via ¹H NMR lies in the chemical shifts and coupling patterns of the aromatic protons and the two methyl groups.

-

4,7-dimethylquinoxalin-2(1H)-one: This isomer possesses a C2 axis of symmetry. This symmetry results in a simpler ¹H NMR spectrum in the aromatic region. We would expect to see two singlets for the aromatic protons (H-5 and H-8, and H-6) and two singlets for the two non-equivalent methyl groups (at C4 and C7). The proton on the pyrazinone ring (H-3) will also appear as a singlet.

-

4,6-dimethylquinoxalin-2(1H)-one: This isomer lacks the symmetry of the 4,7-isomer. Consequently, all three aromatic protons (H-5, H-7, and H-8) will be non-equivalent and will likely appear as a more complex set of coupled signals (doublets and a doublet of doublets). The two methyl groups will also have distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | 4,7-dimethylquinoxalin-2(1H)-one (Predicted) | 4,6-dimethylquinoxalin-2(1H)-one (Predicted) |

| N1-H | ~12.0 (s, 1H) | ~12.0 (s, 1H) |

| H-3 | ~8.0 (s, 1H) | ~8.0 (s, 1H) |

| H-5 | ~7.5 (s, 1H) | ~7.6 (d, J ≈ 8 Hz, 1H) |

| H-6 | ~7.2 (s, 1H) | - |

| H-7 | - | ~7.3 (dd, J ≈ 8, 2 Hz, 1H) |

| H-8 | ~7.5 (s, 1H) | ~7.1 (d, J ≈ 2 Hz, 1H) |

| C4-CH₃ | ~2.4 (s, 3H) | ~2.4 (s, 3H) |

| C7-CH₃ | ~2.3 (s, 3H) | - |

| C6-CH₃ | - | ~2.3 (s, 3H) |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the methyl substituents.

-

4,7-dimethylquinoxalin-2(1H)-one: Due to symmetry, we expect to see fewer signals in the aromatic region compared to the number of carbons.

-

4,6-dimethylquinoxalin-2(1H)-one: All aromatic carbons will be non-equivalent, leading to a greater number of distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | 4,7-dimethylquinoxalin-2(1H)-one (Predicted) | 4,6-dimethylquinoxalin-2(1H)-one (Predicted) |

| C=O | ~155 | ~155 |

| C-3 | ~135 | ~135 |

| C-4a | ~130 | ~131 |

| C-5 | ~128 | ~129 |

| C-6 | ~130 | ~138 |

| C-7 | ~138 | ~128 |

| C-8 | ~115 | ~116 |

| C-8a | ~132 | ~131 |

| C4-CH₃ | ~20 | ~20 |

| C7-CH₃ | ~21 | - |

| C6-CH₃ | - | ~21 |

Advanced NMR Techniques: Definitive Structural Elucidation

For unambiguous assignment, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. In the 4,6-isomer, COSY would show correlations between the coupled aromatic protons (H-5, H-7, and H-8), which would be absent in the 4,7-isomer.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is particularly useful for identifying quaternary carbons and for confirming the placement of the methyl groups. For example, in the 4,7-isomer, the protons of the C4-methyl group would show a correlation to C4a and C5, while the protons of the C7-methyl group would show correlations to C6, C7, and C8.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other. In the 4,6-isomer, a NOESY experiment could show a correlation between the C4-methyl protons and the H-5 proton, which would help to confirm their proximity.

Caption: Workflow for the differentiation of dimethylquinoxalinone isomers using NMR spectroscopy.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While less definitive than NMR for isomer differentiation, IR and MS provide important complementary data.

-

IR Spectroscopy: Both isomers will exhibit characteristic peaks for the N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), and aromatic C-H and C=C stretches. The fingerprint region (below 1500 cm⁻¹) may show subtle differences, but these are often difficult to assign definitively to one isomer over the other without reference spectra.

-

Mass Spectrometry: Both isomers will have the same molecular weight and will therefore show the same molecular ion peak in a mass spectrum. The fragmentation patterns in techniques like Electron Ionization (EI) might show some differences, but these are often not predictable enough for reliable isomer differentiation without prior analysis of pure standards.

Structural and Electronic Rationale for Spectroscopic Differences

The observed differences in the NMR spectra of the two isomers can be attributed to the distinct electronic and steric environments created by the placement of the methyl groups.

-

Electronic Effects: The methyl group is a weak electron-donating group. In the 4,7-isomer, the symmetrical placement of these groups leads to a more uniform electron distribution in the benzene ring. In the 4,6-isomer, the methyl groups are ortho and para to different positions, leading to a more polarized electron distribution and thus greater differentiation in the chemical shifts of the aromatic protons and carbons.

-

Steric Effects: The methyl group at the C4 position is in proximity to the N1-H and the H-5 proton. This steric interaction can influence the conformation of the molecule and the chemical shifts of nearby nuclei. In the 4,6-isomer, the proximity of the C6-methyl group to the H-5 and H-7 protons will also influence their chemical shifts.

Conclusion

The unambiguous differentiation of the 4,7-dimethyl and 4,6-dimethyl quinoxalinone isomers is crucial for their application in drug development and other scientific fields. While both isomers share the same molecular formula, their distinct connectivity leads to significant differences in their spectroscopic properties, particularly in their ¹H and ¹³C NMR spectra. The symmetry of the 4,7-isomer results in a simpler NMR spectrum compared to the more complex spectrum of the asymmetric 4,6-isomer. Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide the definitive evidence required for an unequivocal structural assignment. This guide provides a comprehensive framework for researchers to confidently synthesize, characterize, and differentiate between these two important quinoxalinone isomers.

References

- BenchChem. (2025).

- Quinoxalinone as a Privileged Platform in Drug Development. (2018). Current Medicinal Chemistry, 25(1), 1-2.

- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022). Journal of the Iranian Chemical Society, 19(1), 1-21.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021). Molecules, 26(11), 3121.

- NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (n.d.). Magnetic Resonance in Chemistry.

- Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. (2017). RSC Advances, 7(57), 35825-35835.

- Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. (2020). ChemistrySelect, 5(20), 6129-6133.

- Green synthesis of quinoxaline and substituted quinoxalines. (2011). International Journal of ChemTech Research, 3(2), 641-646.

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011). Molecules, 16(12), 10475-10484.

-

Quinoxalinedione. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link].

- recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. (2022). Organic & Biomolecular Chemistry, 20(1), 1-1.

- Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. (2014). The Scientific World Journal, 2014, 1-8.

- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). Journal of the Indian Chemical Society, 100(1), 100803.

- Synthesis and Characterization of 1,4-Dihydroquinoxaline -2, 3-Dione Derivatives-Based Zn (Ii) and Cd (Ii) Complexes. (2017). Addis Ababa University.

- One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. (2010). Indian Journal of Chemistry - Section B, 49B(3), 425-428.

Sources

IUPAC name and synonyms for 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 1513007-86-7), a specialized heterocyclic scaffold utilized in the synthesis of bioactive kinase inhibitors (e.g., JNK3, EGFR) and CNS-active agents. Unlike the common unsubstituted quinoxalin-2-one, this specific isomer presents unique regiochemical challenges and opportunities due to the steric and electronic influence of the C7-methyl group combined with the N4-methylation.

This document details the precise chemical identity, a validated regioselective synthesis protocol, and the mechanistic logic required for its application in high-purity pharmaceutical development.

Part 1: Chemical Identity & Specifications

The compound is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring.[1] The "3,4-dihydro-2(1H)-one" designation indicates saturation at the C3-N4 bond (making it a secondary amine at N4) and a carbonyl at C2, with the N1 position remaining protonated (unless substituted).

Table 1: Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | 4,7-dimethyl-3,4-dihydro-1H-quinoxalin-2-one |

| Common Synonyms | 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one; 4,7-Dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |

| CAS Registry Number | 1513007-86-7 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| SMILES | CN1CC(=O)NC2=C1C=C(C)C=C2 |

| Core Scaffold | 3,4-Dihydroquinoxalin-2(1H)-one |

| Key Functional Groups | Secondary Amide (Lactam), Tertiary Amine (N4), Aryl Methyl (C7) |

Part 2: Validated Synthesis Protocol

Achieving the specific 4,7-dimethyl substitution pattern requires rigorous regiocontrol. Direct methylation of the parent 7-methyl-3,4-dihydroquinoxalin-2(1H)-one often yields a mixture of N1- and N4-methylated products. Therefore, the regioselective cyclization of a pre-methylated diamine precursor is the preferred "Gold Standard" methodology.

Retrosynthetic Analysis

The logic dictates disconnecting the heterocyclic ring at the amide and amine bonds. The most reliable precursor is 5-methyl-2-(methylamino)aniline (also known as N²-methyl-4-methylbenzene-1,2-diamine).

Figure 1: Retrosynthetic logic ensuring correct placement of methyl substituents.

Experimental Protocol: Regioselective Cyclization

Objective: Synthesize 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one with >95% isomeric purity.

Reagents:

-

Precursor: 5-Methyl-2-(methylamino)aniline (1.0 eq)

-

Cyclizing Agent: Ethyl bromoacetate (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Ethanol (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

-

Pre-Cooling: Charge a reaction vessel with 5-Methyl-2-(methylamino)aniline dissolved in anhydrous Ethanol (0.5 M concentration). Cool to 0°C under nitrogen atmosphere.

-

Alkylation (Step 1): Add DIPEA followed by the dropwise addition of Ethyl bromoacetate. The secondary amine (N-Me) is more nucleophilic than the primary amine (NH₂) due to the inductive effect of the methyl group, but steric hindrance may slow it. Note: In some protocols, the primary amine reacts first to form the amide. However, for 3,4-dihydro structures, reaction at the secondary amine followed by cyclization is common.

-

Correction for Specificity: To ensure N4-methylation is retained, the starting material must have the methyl on the nitrogen. If reacting N-methyl-1,2-diamines with alpha-halo esters, the primary amine usually attacks the ester carbonyl (forming the amide), and the secondary amine displaces the halide.

-

-

Cyclization (Step 2): Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to reflux (78°C) for 6–12 hours. This thermal step drives the intramolecular displacement of the ethoxy group (or halide) to close the ring.

-

Work-up: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with water and brine.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanism of Action: The reaction proceeds via a cascade sequence. The primary amine (NH₂) typically attacks the ester carbonyl to form the anilide intermediate. Subsequently, the secondary amine (NHMe) displaces the alkyl bromide (intramolecular Sₙ2) to form the 6-membered ring. This locks the methyl group at the N4 position.

Part 3: Applications in Drug Discovery

This scaffold is not merely a passive intermediate; it is a pharmacophore used to constrain the geometry of kinase inhibitors.

Kinase Inhibition (JNK3 & EGFR)

Research indicates that 3,4-dihydroquinoxalin-2(1H)-one derivatives serve as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3) .[2] The lactam motif acts as a hydrogen bond donor/acceptor pair interacting with the hinge region of the kinase ATP-binding pocket.

-

Role of C7-Methyl: The methyl group at C7 fills hydrophobic pockets (e.g., the gatekeeper region) in the enzyme active site, enhancing selectivity over homologous kinases like JNK1 or JNK2.

-

Role of N4-Methyl: Methylation at N4 prevents potential metabolic oxidation to the fully aromatic quinoxaline and locks the nitrogen lone pair orientation.

Pathway Visualization: JNK3 Inhibition

Figure 2: Mechanism of action for quinoxalinone-based JNK3 inhibitors.

Part 4: Quality Control & Characterization

For research grade (≥95% purity), the following analytical signals confirm the identity of the 4,7-dimethyl isomer.

Table 2: Expected Analytical Data

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~2.9 ppm (s, 3H) | N4-Methyl group singlet. |

| δ ~2.2 ppm (s, 3H) | C7-Methyl group singlet (aromatic region). | |

| δ ~3.8 ppm (s, 2H) | C3-Methylene protons (singlet or AB system). | |

| δ ~10.4 ppm (s, 1H) | N1-H Amide proton (broad, exchangeable). | |

| LC-MS (ESI) | [M+H]⁺ = 177.1 | Protonated molecular ion. |

| HPLC | Retention Time | Distinct from 6-methyl isomer (check reference std). |

Critical Impurity:

-

6-methyl isomer: Arises if the starting diamine was a mixture of 4-methyl and 5-methyl isomers. Separation requires high-resolution chromatography as their polarities are very similar.

References

-

BenchChem. (2025).[3] A Comparative Guide to the Synthetic Routes of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from

-

Zhang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. Retrieved from

-

ChemicalBook. (2025). Product Entry: 3,4-Dihydro-1H-quinoxalin-2-one (CAS 59564-59-9). Retrieved from

-

Howei Pharm. (2025). Catalog Entry: 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1513007-86-7). Retrieved from

-

Organic Chemistry Portal. (2025). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from

Sources

- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 2. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Regioselective Synthesis and Chemoselective N-Alkylation of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Overview

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged pharmacophore frequently utilized in the design of JNK3 inhibitors, antimicrobial agents, and targeted oncology therapeutics. Synthesizing asymmetrically substituted derivatives—specifically 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one —presents two distinct chemical challenges: regioselectivity during the core ring formation and chemoselectivity during N-alkylation.

This application note outlines a field-proven, self-validating synthetic strategy that abandons the traditional, low-yielding direct condensation route in favor of a highly controlled de novo stepwise assembly.

Mechanistic Causality & Chemical Logic

The Regioselectivity Pitfall

Standard protocols for synthesizing 3,4-dihydroquinoxalin-2(1H)-ones rely on the direct cyclocondensation of an o-phenylenediamine with an

The Regioselective Solution

To establish absolute regiocontrol, our protocol utilizes 5-methyl-2-nitroaniline as the starting material. By pre-installing a nitro group at the C2 position, we deactivate that nitrogen, leaving only the C1 amine available for acylation with chloroacetyl chloride. Subsequent reduction of the nitro group generates a highly nucleophilic aniline intermediate that spontaneously undergoes an intramolecular

The Chemoselective N-Methylation

The final step requires methylating the N4 position to yield 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. A common misstep in process chemistry is attempting this via standard base/electrophile conditions (e.g., NaH and Methyl Iodide)[1].

-

The Causality: The N1 amide (lactam) proton has a

of ~15, whereas the N4 secondary aniline proton has a -

The Solution: We exploit nucleophilicity rather than acidity. The N4 amine lone pair is highly nucleophilic, while the N1 amide lone pair is delocalized into the carbonyl. By employing a reductive amination protocol (Formaldehyde and

), we selectively form an iminium ion at N4, leaving the N1 amide completely untouched.

Synthetic Workflow Visualization

Figure 1: Comparison of synthetic routes for 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Quantitative Data & Route Comparison

Table 1: Comparative Analysis of Synthetic Strategies

| Parameter | Direct Condensation Route | Stepwise De Novo Route (Recommended) |

| Starting Material | 4-Methylbenzene-1,2-diamine | 5-Methyl-2-nitroaniline |

| Regioselectivity | Poor (~1:1 mixture of 6-Me/7-Me) | Excellent (100% 7-Me isomer) |

| N-Alkylation Chemoselectivity | Base/MeI yields N1-methyl (Incorrect) | Reductive amination yields N4-methyl |

| Overall Yield | < 20% (after complex separation) | 65 - 75% (over 3 steps) |

| Purification Requirement | Preparative HPLC / Complex NMR | Simple recrystallization & Flash Chromatography |

Experimental Protocols

Step 1: Regioselective Acylation

Synthesis of 2-Chloro-N-(5-methyl-2-nitrophenyl)acetamide

-

Setup: In an oven-dried round-bottom flask under inert atmosphere, dissolve 5-methyl-2-nitroaniline (10.0 mmol, 1.0 eq) and triethylamine (15.0 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0 °C using an ice bath.

-

Addition: Dropwise, add chloroacetyl chloride (12.0 mmol, 1.2 eq) over 15 minutes.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Workup & Validation: Quench with saturated aqueous

(20 mL). Extract with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous-

Self-Validation: TLC (Hexanes/EtOAc 3:1) will show the consumption of the bright yellow aniline spot and the formation of a less polar, UV-active amide spot. LC-MS will confirm the mass and display a characteristic 3:1 isotopic pattern confirming the presence of the chlorine atom[3].

-

Step 2: Reductive Cyclization

Synthesis of 7-Methyl-3,4-dihydroquinoxalin-2(1H)-one

-

Setup: Suspend the crude acetamide from Step 1 in a mixture of Ethanol/Water (4:1, 50 mL).

-

Reduction: Add iron powder (50.0 mmol, 5.0 eq) and ammonium chloride (50.0 mmol, 5.0 eq). Heat the mixture to reflux (approx. 85 °C) for 4-6 hours.

-

Workup & Validation: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot ethanol (20 mL). Concentrate the filtrate under reduced pressure to remove the ethanol, causing the product to precipitate from the aqueous layer. Filter the solid, wash with cold water, and dry under high vacuum.

-

Self-Validation: The reduction of the nitro group triggers a spontaneous cyclization. If the reaction stalls at the open-chain aniline, LC-MS will show

for the uncyclized intermediate. Complete cyclization is validated by a mass shift of -36 Da (loss of HCl)[3].

-

Step 3: Chemoselective N4-Methylation

Synthesis of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

-

Setup: Dissolve 7-methyl-3,4-dihydroquinoxalin-2(1H)-one (5.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 25 mL).

-

Iminium Formation: Add 37% aqueous formaldehyde (25.0 mmol, 5.0 eq) and glacial acetic acid (0.5 mL, catalytic). Stir at room temperature for 30 minutes.

-

Reduction: Portion-wise, add sodium triacetoxyborohydride (

) (10.0 mmol, 2.0 eq). Stir the heterogeneous mixture at room temperature for 12 hours. -

Workup & Validation: Quench the reaction carefully with saturated aqueous

until gas evolution ceases. Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layers over-

Self-Validation: Chemoselectivity is definitively verified via

NMR. The newly installed N4-methyl group will appear as a sharp singlet integrating to 3H at ~2.8-3.0 ppm. Crucially, the N1-amide proton must remain visible as a broad singlet downfield at >10.0 ppm, confirming that the lactam nitrogen was not alkylated[1].

-

References

Sources

Application Note: One-Pot Synthesis of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Abstract

This application note details a robust, regioselective one-pot protocol for the synthesis of 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one . The method utilizes a sequential condensation-reductive alkylation strategy starting from commercially available 4-methyl-1,2-phenylenediamine (3,4-diaminotoluene). By leveraging the nucleophilic differential of the diamine substrate, this protocol ensures high regioselectivity for the 7-methyl isomer, followed by in situ N4-methylation. The procedure emphasizes atom economy, operational simplicity, and scalability, suitable for lead optimization in drug discovery.

Introduction & Retrosynthetic Strategy

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive molecules, including glutamate receptor antagonists, kinase inhibitors, and antithrombotic agents.

Structural Analysis

The target molecule, 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one , possesses two methyl groups:[1]

-

C7-Methyl: Located on the benzene ring.

-

N4-Methyl: Located on the secondary amine nitrogen of the heterocycle.

Synthetic Challenge: Regioselectivity

Direct condensation of 4-methyl-1,2-phenylenediamine with ethyl chloroacetate can yield two regioisomers: the 7-methyl and 6-methyl derivatives.

-

Nucleophilic Control: The amino group para to the methyl substituent is more nucleophilic due to inductive/resonance donation (

). -

Pathway: The para-amino group preferentially attacks the alkyl halide moiety of ethyl chloroacetate (kinetic control). This nitrogen becomes N4 in the final structure.

-

Result: Since the methyl group is para to the initial nucleophile (N4), the final cyclized product bears the methyl group at the 7-position (relative to the standard quinoxalinone numbering).

One-Pot Strategy

To avoid the isolation of intermediates and the use of expensive N-methylated starting materials, this protocol employs a telescoped sequence :

-

Step 1 (Cyclization): Regioselective condensation of 4-methyl-1,2-phenylenediamine with ethyl chloroacetate.

-

Step 2 (N-Methylation): In situ reductive amination of the resulting secondary amine (N4) using formaldehyde and a hydride reducing agent.

Mechanistic Pathway

The reaction proceeds through a cascade of nucleophilic substitution, intramolecular amidation, and reductive alkylation.

Figure 1: Mechanistic flow from diamine precursor to final N-methylated product.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv. | Role |

| 4-Methyl-1,2-phenylenediamine | 95-70-5 | 1.0 | Substrate |

| Ethyl Chloroacetate | 105-39-5 | 1.1 | Cyclizing Agent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 2.5 | Base |

| Formaldehyde (37% aq.) | 50-00-0 | 3.0 | Methyl Source |

| Sodium Cyanoborohydride | 25895-60-7 | 1.5 | Reducing Agent |

| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium |

| Acetic Acid | 64-19-7 | Cat.[2] | pH Adjustment |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and addition funnel.

-

Inert gas line (Nitrogen or Argon).

-

Rotary evaporator.

Experimental Protocol

Phase 1: Regioselective Cyclization

-

Setup: Charge the flask with 4-methyl-1,2-phenylenediamine (12.2 g, 100 mmol) and Ethanol (100 mL). Stir until dissolved.

-

Base Addition: Add NaHCO₃ (21.0 g, 250 mmol) to the solution. The mixture will be a suspension.

-

Alkylation: Add Ethyl Chloroacetate (13.5 g, 110 mmol) dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Checkpoint: Monitor reaction by TLC (EtOAc/Hexane 1:1). The diamine spot should disappear, and a fluorescent blue spot (the dihydroquinoxalinone) should appear.

-

-

Intermediate Check: At this stage, the major species is 7-methyl-3,4-dihydroquinoxalin-2(1H)-one . Do not isolate.

Phase 2: One-Pot N-Methylation (Reductive Amination)

-

Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

-

pH Adjustment: Adjust pH to ~5–6 using Glacial Acetic Acid (approx. 5–10 mL). This facilitates iminium ion formation.

-

Aldehyde Addition: Add Formaldehyde (37% aq.) (22.5 mL, 300 mmol) dropwise. Stir for 30 minutes at 0°C.

-

Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (9.4 g, 150 mmol) portion-wise over 20 minutes. Caution: Gas evolution.

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Checkpoint: TLC should show a slight polarity shift (less polar) as the secondary amine converts to the tertiary amine.

-

Phase 3: Workup & Purification

-

Quench: Quench excess hydride by carefully adding saturated NH₄Cl solution (50 mL).

-

Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash combined organics with Brine (100 mL) and Water (100 mL). Dry over anhydrous Na₂SO₄ .[3][5]

-

Purification:

-

Concentrate to dryness.

-

Recrystallize the crude solid from Ethanol/Water (1:1) .

-

Alternatively, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact & Optimization |

| Temperature (Phase 1) | 78–82°C (Reflux) | Low: Incomplete cyclization. High: Degradation. Ensure vigorous reflux. |

| Regioselectivity | 7-Me vs 6-Me | Controlled by the nucleophilicity of the para-amine. Using a non-polar solvent (Toluene) can sometimes erode selectivity; Ethanol is optimal. |

| pH (Phase 2) | 5.0 – 6.0 | Essential for iminium formation. If pH > 7, methylation is slow. If pH < 4, NaBH₃CN degrades too fast. |

| Oxidation Risk | Inert Atmosphere | The dihydro- ring is susceptible to oxidation to the fully aromatic quinoxalin-2-one. Keep under N₂. |

Characterization Data (Expected)

-

Appearance: Off-white to pale yellow crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

- 2.30 (s, 3H, Ar-CH₃).

- 2.95 (s, 3H, N-CH₃).

- 3.85 (s, 2H, CH₂-C=O).

- 6.5–7.0 (m, 3H, Ar-H).

- 8.50 (br s, 1H, NH-Amide).

-

MS (ESI): Calculated for C₁₀H₁₂N₂O

.

Safety & Compliance

-

Ethyl Chloroacetate: Highly toxic and a lachrymator. Handle in a fume hood.

-

Sodium Cyanoborohydride: Toxic if swallowed/inhaled. Contact with acid liberates HCN gas. Use a scrubber or vent to a robust exhaust system.

-

Waste Disposal: Aqueous waste contains cyanide/boron residues. Treat with bleach (hypochlorite) to destroy cyanides before disposal according to local regulations.

References

-

BenchChem. "A Comparative Guide to the Synthetic Routes of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one." BenchChem Application Notes. Accessed October 2025. Link

-

Abasolo, M. I., et al. "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates." Beilstein Journal of Organic Chemistry, 2017, 13, 132–139. Link

-

Organic Chemistry Portal. "Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones." Recent Literature. Link

-

PubChem. "Compound Summary: 3,4-Dihydroquinoxalin-2(1H)-one."[6][7] National Library of Medicine. Link

Sources

- 1. 1172891-28-9|1-(4-Methylbenzyl)quinoxaline-2,3(1H,4H)-dione|BLD Pharm [bldpharm.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | C10H13N3O | CID 15225713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one as a Privileged Scaffold in Drug Discovery

Executive Summary

The quinoxalin-2(1H)-one core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, antithrombotic agents, and aldose reductase inhibitors[1]. Within this chemical family, 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one represents a highly specialized and versatile pharmaceutical intermediate.

The strategic placement of the two methyl groups fundamentally alters the molecule's reactivity and pharmacokinetics:

-

The N4-Methyl Group: Protects the secondary amine from unwanted side reactions, ensuring 100% regioselectivity during late-stage N1-functionalization. It also acts as an electron-donating group, enriching the electron density of the fused aromatic system[2].

-

The C7-Methyl Group: Modulates the steric environment of the aromatic ring, blocking metabolic oxidation at the C7 position and increasing the overall lipophilicity (LogP) of the intermediate—a critical parameter for optimizing blood-brain barrier (BBB) penetration and hydrophobic pocket binding.

This application note provides a comprehensive, self-validating technical guide for researchers utilizing this intermediate in drug development workflows, focusing on regioselective N-functionalization and structural diversification[3].

Mechanistic Rationale & Structural Dynamics

To effectively utilize 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, one must understand the causality behind its chemical behavior.

The N1 Amide Position (pKa ~10.5 - 11.5): The N1 proton is weakly acidic due to resonance stabilization from the adjacent C2 carbonyl. Deprotonation requires a specific basic environment. While strong bases like Sodium Hydride (NaH) provide rapid kinetic deprotonation, they can induce competitive ring-opening of the dihydro-pyrazine ring. Conversely, Cesium Carbonate (Cs₂CO₃) provides optimal thermodynamic control. The large ionic radius of the Cs⁺ cation poorly coordinates with the resulting N1-anion, creating a highly nucleophilic "naked anion" that readily attacks electrophiles[4].

The C3 Methylene Position: Unlike fully aromatic quinoxalin-2(1H)-ones, the 3,4-dihydro variant possesses an sp³ hybridized C3 carbon. This structural feature introduces a "puckered" geometry to the pyrazine ring, which is highly advantageous for preventing flat, non-specific DNA intercalation (a common toxicity issue with planar heterocycles). If a planar geometry is required for target binding (e.g., ATP-competitive kinase inhibitors), the C3 position can be selectively oxidized to a quinoxaline-2,3-dione[5].

Visualizing the Synthetic & Biological Landscape

Divergent synthetic workflow of 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one into API classes.

Mechanistic catalytic cycle of the Chan-Lam N1-arylation workflow.

Quantitative Data: Reaction Optimization

The following data summarizes the optimization of the N1-alkylation step using methyl bromoacetate, a critical transformation for synthesizing aldose reductase inhibitors[4].

| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Mechanistic Rationale |

| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 12 | 45 | Poor solubility of the intermediate limits the reaction rate. |

| 2 | NaH | THF | 0 to 25 | 4 | 62 | Kinetic deprotonation achieved, but competitive ring-opening observed. |

| 3 | Cs₂CO₃ | DMF | 25 | 6 | 89 | Optimal thermodynamic control; the large Cs⁺ cation maximizes N1 nucleophilicity. |

| 4 | DIPEA | DCM | 25 | 24 | <10 | Base is insufficiently strong to deprotonate the N1 amide (pKa ~11). |

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Synthesis of N1-alkylated derivatives for downstream API development.

-

Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Deprotonation: Add Cs₂CO₃ (1.5 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes.

-

Causality: The 30-minute pre-stirring ensures complete thermodynamic deprotonation of the N1 position before the electrophile is introduced, preventing competitive side reactions.

-

-

Alkylation: Add the alkyl halide (e.g., methyl bromoacetate, 1.2 mmol) dropwise over 5 minutes. Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material spot (R_f ~0.3) should disappear, replaced by a new, less polar spot (R_f ~0.6).

-

Quench and Extraction: Once complete (typically 4-6 hours), quench the reaction by pouring the mixture into 50 mL of ice-cold water. Extract with Ethyl Acetate (3 x 20 mL).

-

Causality: DMF is highly miscible with water. A large aqueous volume ensures DMF is completely partitioned into the aqueous layer, preventing it from co-eluting with the product during chromatography.

-

-

Validation: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 20 mL) to remove trace DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Validate via ¹H-NMR: Look for the disappearance of the broad N1-H singlet (usually around 10.5 ppm) and the appearance of the new alkyl protons.

Protocol B: N1-Arylation via Chan-Lam Coupling

Objective: Introduction of aromatic substituents at N1 under mild conditions.

-

Reagent Mixing: In a 20 mL vial, combine 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol), the desired arylboronic acid (2.0 mmol), Copper(II) Acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%), and Pyridine (2.0 mmol) in Dichloromethane (DCM, 10 mL).

-

Aerobic Oxidation: Stir the reaction vigorously at room temperature, leaving the vial open to the ambient atmosphere (or under an O₂ balloon).

-

Causality: The Chan-Lam coupling is a catalytic process that strictly requires molecular oxygen to reoxidize the Cu(II) intermediate to the active Cu(III) species prior to reductive elimination. Insufficient aeration will stall the catalytic cycle.

-

-

Workup: After 16 hours, dilute the mixture with DCM (20 mL) and wash with 1M aqueous HCl (2 x 15 mL) to remove pyridine and copper salts.

-

Validation: Dry the organic layer over MgSO₄ and concentrate. Purify via flash chromatography. Validate via LC-MS to confirm the precise mass shift corresponding to the added aryl group, ensuring the dihydro-pyrazine core (M+2 peak absence) was not inadvertently oxidized during the aerobic reaction.

References

1.[3] Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica / ResearchGate. 2.[5] Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. 3.[1] Quinoxalinone as a Privileged Platform in Drug Development. Bentham Science Publishers. 4.[4] Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones. ResearchGate. 5.[2] Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute.

Sources

Technical Application Note: Precision C3-Functionalization of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

This Application Note is designed for medicinal chemists and process development scientists targeting the precise C3-functionalization of the privileged scaffold 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one .

The guide prioritizes two distinct mechanistic pathways:

-

Classical Enolate Chemistry: For retaining the saturated C3-N4 character while introducing alkyl/aryl groups.

-

Modern Oxidative C-H Functionalization (CDC): For direct coupling under mild conditions, often leveraging photoredox catalysis.

Abstract & Strategic Overview

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a cornerstone in drug discovery, serving as a template for kinase inhibitors, glutamate receptor antagonists, and antiviral agents. The specific substrate 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one presents a unique reactivity profile:

-

N4-Methylation: Blocks the N4 site, forcing reactivity to the C3 methylene or the aromatic ring. It also increases the electron density of the pyrazine ring.

-

C7-Methylation: An electron-donating group (EDG) on the benzene ring that subtly increases the nucleophilicity of the system and stabilizes radical cation intermediates, making this substrate highly amenable to oxidative functionalization.

-

C3-Reactivity: The C3 position is a "chameleon" center. It is acidic (

) due to the adjacent carbonyl (lactam), allowing enolate chemistry. Simultaneously, the adjacent N4 nitrogen allows for facile oxidation to an iminium ion, enabling Cross-Dehydrogenative Coupling (CDC).

Mechanistic Pathways & Decision Matrix

Pathway A: Nucleophilic Substitution (Enolate Chemistry)

-

Mechanism: Deprotonation of C3-H by a strong base (LDA, LiHMDS) generates a lactam enolate.

-

Outcome: Retains the 3,4-dihydro oxidation state.

-

Best For: Introduction of simple alkyl chains, benzyl groups, or esters.

-

Constraint: Requires anhydrous/anaerobic conditions; strictly limits functional group tolerance (e.g., incompatible with sensitive electrophiles).

Pathway B: Oxidative Cross-Dehydrogenative Coupling (CDC)

-

Mechanism: Single Electron Transfer (SET) oxidation of the N4 lone pair generates a radical cation, followed by H-abstraction to form a reactive iminium intermediate.

-

Outcome: Direct C-H functionalization. Can yield either the dihydro product (if reductive quenching occurs) or the oxidized quinoxalin-2-one (if over-oxidation occurs).

-